molecular formula C10H18N2O B12069274 1-Cyclobutanecarbonyl-3-methylpiperazine

1-Cyclobutanecarbonyl-3-methylpiperazine

Cat. No.: B12069274
M. Wt: 182.26 g/mol
InChI Key: LFBRJBDMLMLTNG-UHFFFAOYSA-N
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Description

1-Cyclobutanecarbonyl-3-methylpiperazine is a chemical compound characterized by a cyclobutane ring attached to a carbonyl group, which is further connected to a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutanecarbonyl-3-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarbonyl chloride with 3-methylpiperazine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutanecarbonyl-3-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halides or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-Cyclobutanecarbonyl-3-methylpiperazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block in the design of bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-cyclobutanecarbonyl-3-methylpiperazine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclobutane and piperazine rings provide structural rigidity and specific binding interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

1-Cyclobutanecarbonyl-3-methylpiperazine can be compared with other similar compounds, such as:

    1-Cyclopropanecarbonyl-3-methylpiperazine: Similar in structure but with a cyclopropane ring, which may alter its reactivity and biological properties.

    1-Cyclobutanecarbonyl-4-methylpiperazine: Differing by the position of the methyl group, potentially affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

cyclobutyl-(3-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-8-7-12(6-5-11-8)10(13)9-3-2-4-9/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBRJBDMLMLTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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